Human SERT Inhibition Potency: (R)-Enantiomer vs. the Clinical SSRI Paroxetine
In a standardized human SERT uptake assay (HEK293 cells, [³H]-5-HT reuptake, 15 min), the target 5-amino-carbonitrile chemotype inhibits SERT with an IC₅₀ of 56 nM, compared with an IC₅₀ of ~1.26 nM reported for paroxetine in rat platelet SERT [1][2]. Although paroxetine is 44-fold more potent, this benchmark positions the compound's core scaffold within sub-100 nM potency and validates it as a productive starting point for structure-based optimization of SERT inhibitors [1].
| Evidence Dimension | SERT inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 56 nM (human SERT, HEK293) |
| Comparator Or Baseline | Paroxetine: ~1.26 nM (rat platelet SERT) [2] |
| Quantified Difference | Paroxetine is ~44-fold more potent (lower IC₅₀) |
| Conditions | Target: [³H]-5-HT reuptake in hSERT-HEK293 cells, 15 min [1]. Comparator: [³H]-5-HT uptake in rat platelet SERT [2]. |
Why This Matters
Establishes that the 5-amino-2-carbonitrile-tetralin scaffold natively engages SERT at pharmacologically relevant concentrations, supporting its use as a validated intermediate for SSRI-focused medicinal chemistry programs.
- [1] BindingDB. BDBM50117973 (CHEMBL3612829). Affinity Data: IC₅₀ 56 nM, Inhibition of human SERT expressed in HEK293 cells assessed as reduction of serotonin reuptake using [³H]-SERT after 15 mins by liquid scintillation. View Source
- [2] Liu ZJ, Zhao M, Chen NH, et al. Comparison of the inhibitory effects of four clinically common SSRIs on serotonin transporters. Chin Pharm J. 2008;43(15):1149-1152. IC₅₀ paroxetine: ~1.26 nM (rat platelet SERT). View Source
